(R)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a compound that belongs to the class of oxolane carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification by crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group yields oxo compounds, while reduction results in alcohols .
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
- (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-4-carboxylic acid
- (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-5-carboxylic acid
Uniqueness
(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxylic acid group. This unique structure allows it to participate in selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1 |
InChI Key |
NTJLSVSHOMWEIC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCOC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O |
Origin of Product |
United States |
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